molecular formula C10H7NO2 B8531891 4-Carboxycinnamonitrile CAS No. 54718-86-4

4-Carboxycinnamonitrile

Cat. No.: B8531891
CAS No.: 54718-86-4
M. Wt: 173.17 g/mol
InChI Key: BAWSWEWUJBUEDV-OWOJBTEDSA-N
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Description

4-Carboxycinnamonitrile (hypothetical IUPAC name: 3-(4-carboxyphenyl)propenenitrile) is a nitrile derivative featuring a cinnamyl backbone (aromatic propenyl group) with a carboxylic acid substituent at the para position of the benzene ring. Its nitrile moiety offers reactivity for further functionalization, such as hydrolysis to amides or conversion to tetrazoles .

Properties

CAS No.

54718-86-4

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-[(E)-2-cyanoethenyl]benzoic acid

InChI

InChI=1S/C10H7NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6H,(H,12,13)/b2-1+

InChI Key

BAWSWEWUJBUEDV-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Nitriles and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
Cinnamonitrile C₉H₇N 129.16 Nitrile, propenyl Used in fragrances, organic synthesis
(E)-α-(4-Chlorophenyl)cinnamonitrile C₁₅H₁₀ClN 239.70 Nitrile, chlorophenyl, propenyl Studied for antitumor activity
4-Chlorobenzyl Cyanide C₈H₆ClN 151.59 Nitrile, chlorophenyl Intermediate in agrochemical synthesis
4-Hydroxycinnamic Acid C₉H₈O₃ 164.16 Carboxylic acid, hydroxyl MP: 210–213°C; soluble in ethanol
3-Amino-4-chlorobenzonitrile C₇H₅ClN₂ 152.58 Nitrile, amino, chlorophenyl Building block for pharmaceuticals

Key Observations:

Functional Group Influence :

  • The carboxylic acid in this compound distinguishes it from simple nitriles (e.g., Cinnamonitrile ) by increasing solubility in polar solvents and enabling ionic interactions. This contrasts with halogenated derivatives like (E)-α-(4-Chlorophenyl)cinnamonitrile, where the chloro group enhances lipophilicity and bioactivity .
  • Compared to 4-Hydroxycinnamic acid , replacing the hydroxyl with a nitrile would reduce hydrogen-bonding capacity but introduce nitrile-specific reactivity.

Synthetic Utility :

  • Halogenated nitriles (e.g., 4-Chlorobenzyl Cyanide ) are often intermediates in drug discovery. The carboxylic acid in this compound could facilitate conjugation to biomolecules or metal surfaces.

Thermal Stability :

  • While melting points for many nitriles are absent in the evidence, 4-Hydroxycinnamic acid’s high MP (210–213°C) suggests that this compound may exhibit similar thermal stability due to intermolecular hydrogen bonding.

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